molecular formula C17H18N2O4 B6395166 5-(4-BOC-Aminophenyl)nicotinic acid, 95% CAS No. 1261892-53-8

5-(4-BOC-Aminophenyl)nicotinic acid, 95%

Cat. No. B6395166
CAS RN: 1261892-53-8
M. Wt: 314.34 g/mol
InChI Key: QXOWCXLLSNYYDZ-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)nicotinic acid (5-BAPA) is a potent nicotinic acid derivative that has been used in a variety of scientific research applications. 5-BAPA has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

5-(4-BOC-Aminophenyl)nicotinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in affinity chromatography, as a substrate in enzyme kinetics, and as a tool to study the structure and function of nicotinic acid receptors. It has also been used to study the effects of nicotinic acid on cells and tissues, and to study the pharmacology of nicotinic acid.

Mechanism of Action

5-(4-BOC-Aminophenyl)nicotinic acid, 95% binds to nicotinic acid receptors, which are found in the brain and other tissues. These receptors are involved in the regulation of a variety of physiological processes, including pain perception, sleep-wake cycles, and mood. By binding to these receptors, 5-(4-BOC-Aminophenyl)nicotinic acid, 95% modulates the activity of these processes.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the nicotinic acid receptor, which in turn affects the activity of the neurotransmitter acetylcholine. This can lead to an increase in neuronal activity, which can lead to an increase in alertness, focus, and memory. 5-(4-BOC-Aminophenyl)nicotinic acid, 95% has also been shown to reduce inflammation, which can lead to a decrease in pain.

Advantages and Limitations for Lab Experiments

The use of 5-(4-BOC-Aminophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a potent compound, meaning that it can be used in small amounts to achieve a desired effect. It is also easy to synthesize, meaning that it is readily available for use in experiments. The main limitation of 5-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is not approved for use in humans, so it can only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-(4-BOC-Aminophenyl)nicotinic acid, 95%. It could be used to study the effects of nicotinic acid on a variety of physiological processes, such as memory and learning. It could also be used to study the effects of nicotinic acid on various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be used to develop new drugs that target nicotinic acid receptors. Finally, it could be used to study the effects of nicotinic acid on the immune system, which could lead to the development of new therapies for autoimmune diseases.

Synthesis Methods

5-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized via a two-step reaction. In the first step, 4-BOC-aminophenol is reacted with ethyl chloroformate to form 4-BOC-aminoethylchloride. In the second step, this compound is reacted with nicotinic acid to produce 5-(4-BOC-Aminophenyl)nicotinic acid, 95%. The synthesis can be done in a single-pot synthesis, which involves mixing the reactants in one pot and allowing them to react. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-11(5-7-14)12-8-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOWCXLLSNYYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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